Neomycin Trisulfate Hydrate

説明

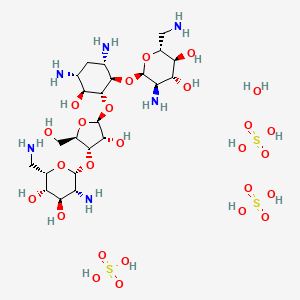

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C23H54N6O26S3 |

|---|---|

分子量 |

926.9 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1 |

InChIキー |

WHAGUNPVKDUVFV-COUWZCAMSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

同義語 |

Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |

製品の起源 |

United States |

Historical Context and Discovery of Neomycin and Its Congeners

The discovery of neomycin is a landmark event in the golden age of antibiotic discovery. In 1949, microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University isolated neomycin from the soil bacterium Streptomyces fradiae. wikipedia.orghmpgloballearningnetwork.comlumenlearning.com This discovery was part of a broader effort that stemmed from Waksman's pioneering research into actinomycetes, which are known for producing a wide array of antimicrobial compounds. lumenlearning.com Waksman's work in this field was so impactful that it earned him the Nobel Prize in Physiology or Medicine in 1952. lumenlearning.com

Neomycin was found to be a complex of three related compounds: neomycin A, B, and C. drugbank.comnih.gov Neomycin B, also known as framycetin, was identified as the most active component, with neomycin C being its stereoisomer. wikipedia.orgdrugbank.comnih.gov Neomycin A, or neamine, is a smaller, inactive degradation product. wikipedia.org The discovery of neomycin followed the successful isolation of streptomycin, the first aminoglycoside antibiotic, by Waksman's team in 1943. hmpgloballearningnetwork.comwikipedia.org These discoveries opened up new avenues for treating bacterial infections, particularly those caused by gram-negative bacteria. hmpgloballearningnetwork.com

Classification and Structural Archetype Within Aminoglycoside Antibiotics

Neomycin trisulfate hydrate (B1144303) belongs to the aminoglycoside class of antibiotics, a family of compounds characterized by the presence of two or more amino sugars linked by glycosidic bonds. wikipedia.orgwikipedia.org Structurally, neomycin is a 4,5-disubstituted deoxystreptamine, which distinguishes it from other aminoglycosides like the 4,6-disubstituted kanamycin (B1662678) and gentamicin (B1671437) families. wikipedia.org The core of the neomycin molecule is the 2-deoxystreptamine (B1221613) ring.

The neomycin complex is composed of neomycin B and its epimer, neomycin C. wikipedia.org Neomycin B is considered the primary active component. wikipedia.orgresearchgate.net The trisulfate hydrate form indicates that the neomycin base is salified with three sulfuric acid molecules and exists in a hydrated state. abbexa.comchemimpex.com This salt form enhances the compound's stability and solubility in water. wikipedia.org

Table 1: Key Properties of Neomycin Trisulfate Hydrate

| Property | Value | Reference |

| Molecular Formula | C23H46N6O13 · 3H2SO4 · xH2O | abbexa.comchemimpex.com |

| Molecular Weight | 908.88 g/mol (anhydrous basis) | abbexa.com |

| Appearance | White to yellowish-white powder | abbexa.comchemimpex.comchemimpex.com |

| Solubility | Soluble in water | wikipedia.org |

| Biological Source | Streptomyces fradiae | wikipedia.orgrpicorp.com |

Fundamental Significance in Antimicrobial and Cellular Biology Research Paradigms

Microbial Origin: Streptomyces fradiae as a Primary Producer Organism

This compound is a salt of neomycin, an aminoglycoside antibiotic complex produced by the Gram-positive bacterium Streptomyces fradiae. researchgate.netwikipedia.org First isolated in 1949, this soil-dwelling actinomycete is a primary source for the industrial fermentation of neomycin. wikipedia.orgresearchgate.net Streptomyces fradiae is well-known for its capacity to synthesize a variety of secondary metabolites, a characteristic of the Streptomyces genus, which is a rich source of clinically valuable antibiotics. researchgate.net

The production of neomycin is a complex process that occurs through fermentation under controlled conditions to maximize the yield. researchgate.net The commercial product is typically a mixture of neomycin B (also known as framycetin) and its stereoisomer, neomycin C, with neomycin B being the major and most active component. wikipedia.orgacs.org Neomycin A, also called neamine, is a smaller, inactive degradation product of the B and C isomers. wikipedia.org The biosynthesis of these components is influenced by various factors, including the specific strain of S. fradiae and the composition of the fermentation medium. researchgate.netmdpi.com

Elucidation of Neomycin Biosynthetic Pathways

The biosynthesis of neomycin in Streptomyces fradiae is governed by a cluster of genes, referred to as the neo gene cluster. rsc.org This cluster was first cloned and characterized from S. fradiae NCIMB 8233, revealing 21 putative open reading frames (ORFs). rsc.org These genes encode the enzymes responsible for constructing the neomycin molecule from basic building blocks. The core structure of neomycin consists of a central 2-deoxystreptamine (B1221613) (2-DOS) ring, which is an aminocyclitol, linked to other aminosugars. rsc.orgnih.gov

The biosynthetic pathway involves several key steps:

Formation of 2-deoxystreptamine (2-DOS): The process begins with the synthesis of the 2-DOS core. The neo-6 gene product has been identified as an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which is responsible for the initial transamination step in the formation of 2-DOS. rsc.org

Glycosylation: A series of glycosyltransferases then attach sugar moieties to the 2-DOS core. The genes neo8 and neo15 encode two such glycosyltransferases that are essential for neomycin biosynthesis. nih.gov

Deacetylation: The deacetylase enzyme Neo16 is also crucial for the biosynthetic pathway. nih.gov

Conversion of Neomycin C to Neomycin B: The gene neoN encodes a radical SAM-dependent epimerase that is responsible for the conversion of neomycin C to the more active neomycin B. acs.org

Genetic and Metabolic Engineering Approaches for Neomycin Analog Production

The understanding of the neomycin biosynthetic pathway has enabled the use of genetic and metabolic engineering to enhance production and create novel neomycin analogs. researchgate.netnih.gov These strategies aim to overcome the relatively low yield of neomycin from wild-type strains. nih.gov

Key engineering approaches include:

Gene Cluster Engineering: The entire natural neo cluster has been cloned and modified to improve neomycin production. nih.gov For instance, disrupting the negative regulatory gene neoI and replacing the native promoter of other genes led to a 36% increase in neomycin production in one study. nih.gov

Overexpression of Regulatory Genes: Transcription factors play a significant role in regulating neomycin synthesis. The transcription factor NecR has been identified as a positive regulator, and its overexpression, combined with promoter optimization, resulted in a 23% increase in neomycin B titer. researchgate.nethep.com.cn

Precursor Supply Enhancement: Supplying key precursors in the fermentation medium can significantly boost neomycin yield. nih.gov The addition of N-acetyl-D-glucosamine and L-glutamine has been shown to improve production in engineered strains. nih.gov

Mutational Biosynthesis: By disrupting essential genes in the biosynthetic pathway, such as the one encoding the 2-DOS synthase (neoC or neo7), researchers have created mutants that can incorporate synthetic analogs of 2-DOS to produce novel neomycin derivatives. nih.gov

CRISPR/Cas9n-mediated Genome Editing: Advanced gene-editing tools like CRISPR/Cas9n have been successfully applied to S. fradiae for efficient genetic manipulation, facilitating the construction of high-yield strains. nih.gov

Characterization of Neomycin Congeners and Isomers (e.g., Neomycin B and C)

The final fermentation product of Streptomyces fradiae is a mixture of related compounds called congeners. wikipedia.org The primary components are neomycin B and neomycin C, which are stereoisomers, differing only in the configuration at a single stereocenter. wikipedia.orggoogle.com

Neomycin B: This is the most abundant and biologically active component of the neomycin complex. wikipedia.orgacs.org It is composed of four linked moieties: D-neosamine, 2-deoxystreptamine (2-DOS), D-ribose, and L-neosamine. wikipedia.org

Neomycin C: An epimer of neomycin B, it is typically present in smaller amounts (5-15% of the mixture). wikipedia.orgacs.org Due to their structural similarity, separating neomycin B and C on a large scale is challenging. google.com

Neomycin A (Neamine): This is a smaller component consisting of D-neosamine and 2-deoxystreptamine and is considered an inactive degradation product. wikipedia.org

The characterization and quantification of these congeners are essential for quality control. Analytical techniques such as high-performance liquid chromatography (HPLC) with detectors like charged aerosol detectors (CAD) or mass spectrometry (MS) are used for this purpose, as neomycins lack a strong UV chromophore. thermofisher.com

Data Tables

Table 1: Key Genes in Neomycin Biosynthesis

| Gene | Encoded Protein/Function | Role in Biosynthesis | Reference |

|---|---|---|---|

| neo-6 | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | First transamination in 2-DOS formation | rsc.org |

| neo8 | Glycosyltransferase | Essential for neomycin biosynthesis | nih.gov |

| neo15 | Glycosyltransferase | Essential for neomycin biosynthesis | nih.gov |

| neo16 | Deacetylase | Essential for neomycin biosynthesis | nih.gov |

| neoN | Radical SAM-dependent epimerase | Converts neomycin C to neomycin B | acs.org |

| neoI | Negative regulatory gene | Represses neomycin production | nih.gov |

Table 2: Neomycin Congeners and Their Composition

| Congener | Moieties | Key Feature |

|---|---|---|

| Neomycin B | D-neosamine, 2-deoxystreptamine, D-ribose, L-neosamine | Most active component |

| Neomycin C | D-neosamine, 2-deoxystreptamine, D-ribose, D-neosamine | Stereoisomer of Neomycin B |

Ribosomal Binding and Inhibition of Protein Synthesis in Prokaryotic Cells

The bactericidal activity of neomycin is primarily attributed to its ability to irreversibly bind to the bacterial ribosome, leading to the inhibition of protein synthesis. nih.govunict.it This process involves a series of interactions that disrupt the fidelity and progression of translation. nih.gov Neomycin targets the 30S ribosomal subunit, a key component in the initiation and decoding phases of protein synthesis. asm.orgresearchgate.net

Interaction with 30S Ribosomal Subunit: Specific Binding Sites (16S rRNA, S12 Protein)

Neomycin's primary target within the bacterial cell is the 30S ribosomal subunit. nih.govnih.gov It binds with high affinity to a specific region of the 16S ribosomal RNA (rRNA), a critical component for the ribosome's structure and function. nih.govunict.it The binding site is located in the A-site of the ribosome, which is responsible for decoding the messenger RNA (mRNA) codon. asm.orgacs.org

Research has identified the precise molecular contacts for this interaction. Neomycin binds to four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. nih.govunict.it This interaction with the decoding site, specifically in the vicinity of nucleotide 1400 in the 16S rRNA, is crucial for its inhibitory action. nih.gov This region of the rRNA interacts with the wobble base of the transfer RNA (tRNA) anticodon. nih.gov Structural studies have shown that the binding of neomycin-class aminoglycosides in the major groove of an asymmetric loop in the A-site causes a conformational change, displacing two adenine (B156593) residues (A1492 and A1493) and creating a binding pocket for the drug. acs.org This binding enhances the thermal stability of the target RNA. acs.org

Table 1: Ribosomal Interactions of this compound

| Target Component | Specific Binding Site | Consequence of Binding |

|---|---|---|

| 30S Ribosomal Subunit | A-site of 16S rRNA | Interference with decoding, inhibition of translocation. acs.orgdiva-portal.org |

| 16S rRNA | Four nucleotides near the A-site (vicinity of nucleotide 1400). nih.gov | Stabilizes a conformation that accepts non-cognate tRNAs, leading to miscoding. mdpi.com |

| Ribosomal Protein S12 | A single amino acid. nih.govunict.it | Contributes to the distortion of the A-site, affecting translational accuracy. researchgate.net |

Interference with Translation Initiation and Elongation Processes

By binding to the 30S subunit, neomycin interferes with multiple stages of protein synthesis. thomassci.comdv-expert.org It disrupts the formation of the 70S initiation complex, a critical step that involves the association of the 30S and 50S ribosomal subunits with mRNA and the initiator tRNA. nih.govatsu.edu This interference inhibits the proper start of protein synthesis. nih.gov

Beyond initiation, neomycin also hinders the elongation phase of translation. nih.govthomassci.com While the initial steps of peptide synthesis may proceed, the elongation process is disrupted due to a loss of translational accuracy. nih.gov The drug's presence in the A-site interferes with the binding of the correct aminoacyl-tRNA and disrupts the translocation of the ribosome along the mRNA. nih.govdiva-portal.org This leads to the production of non-functional or toxic peptides and the breakdown of polysomes into non-functional monosomes. nih.govunict.it

Induction of Messenger RNA Miscoding and Translational Frameshifting

A key consequence of neomycin's interaction with the ribosomal A-site is the induction of mRNA miscoding. thomassci.comdv-expert.orgscientificlabs.com The drug's binding alters the conformation of the decoding center, reducing the ribosome's ability to discriminate between correct (cognate) and incorrect (non-cognate) tRNAs. mdpi.comnih.gov This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant and non-functional proteins. nih.govunict.it

In addition to miscoding, neomycin can cause translational frameshifting. nih.gov This is a process where the ribosome shifts its reading frame on the mRNA, leading to the production of a completely different protein sequence from that point onward and often resulting in premature termination of translation. nih.govmdpi.com The ability of aminoglycosides to promote readthrough of stop codons is a well-documented aspect of their miscoding effect. nih.govelifesciences.org

Non-Ribosomal Molecular Interactions of this compound

Beyond its effects on prokaryotic ribosomes, neomycin interacts with several molecular targets in eukaryotic cells, which are not related to protein synthesis. These interactions primarily involve cell membranes and associated signaling molecules.

Modulation of Voltage-Sensitive Ca2+ Channels in Excitable Cells

Neomycin is known to block voltage-sensitive calcium channels (VSCCs) in excitable cells, such as neurons. thomassci.comdv-expert.orgscientificlabs.comsigmaaldrich.com This action occurs without affecting the Na+/Ca2+ antiporter. thomassci.comdv-expert.org Studies in rat striatal slices have shown that neomycin preferentially blocks P-type Ca2+ channels, which are involved in regulating dopamine (B1211576) release. nih.gov The inhibition was concentration-dependent, with an IC50 value of approximately 25 µM. nih.gov The effects of neomycin were not additive with a P-type channel blocker (ω-agatoxin-IVA), but were additive with N- and Q-type channel blockers, confirming its selectivity for P-type channels in this system. nih.gov Other research suggests neomycin can also act on neomycin-sensitive, ω-conotoxin GVIA- and dihydropyridines-resistant calcium channels in the rat brain. jst.go.jp This blockade of calcium influx is considered a potential contributor to the toxic side effects associated with aminoglycosides. nih.gov

Interaction with Phosphatidylinositol 4,5-Bisphosphate and Associated Signaling Pathways

Neomycin has a high affinity for phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid involved in cellular signaling. mdpi.comnih.govuri.edu The interaction is based on electrostatic forces between the positively charged amino groups of neomycin and the negatively charged phosphate (B84403) groups of PIP2. nih.gov

This binding has several downstream consequences. In yeast, neomycin reduces the availability of PIP2 at the plasma membrane, interfering with membrane homeostasis and activating the Cell Wall Integrity (CWI) pathway. mdpi.comnih.gov By sequestering PIP2, neomycin can inhibit enzymes that depend on this lipid as a cofactor or substrate, such as Phospholipase C (PLC) and Phospholipase D (PLD). chemicalbook.commdpi.comuri.edu Neomycin's ability to compete with PIP2-binding proteins for interaction with the lipid has been utilized experimentally to extract and identify nuclear proteins that interact with PIP2. thomassci.comnih.gov Furthermore, by binding to and shielding the charges of PIP2, neomycin can mimic the voltage-independent inhibition of CaV2.2 calcium channels, a process normally regulated by G-protein coupled receptors. researchgate.net

Table 2: Non-Ribosomal Interactions of this compound

| Target System | Molecular Target | Mechanism of Interaction | Functional Consequence |

|---|---|---|---|

| Excitable Cells (e.g., Neurons) | Voltage-Sensitive Ca2+ Channels (VSCCs) | Preferential block of P-type channels. nih.gov | Inhibition of Ca2+ influx, reduced neurotransmitter release. nih.govjst.go.jp |

| Eukaryotic Cell Membranes | Phosphatidylinositol 4,5-Bisphosphate (PIP2) | Electrostatic binding and sequestration. mdpi.comnih.gov | Inhibition of PIP2-dependent enzymes (e.g., PLC, PLD), modulation of ion channels, activation of stress pathways. mdpi.comuri.eduresearchgate.net |

Mechanisms of Antimicrobial Action and Bacterial Resistance at the Molecular Level

Spectrum of In Vitro Antimicrobial Activity against Model Prokaryotic Species

Neomycin has demonstrated effectiveness against a wide array of both Gram-negative and Gram-positive bacteria. chemimpex.comchemimpex.com

Neomycin exhibits significant in vitro activity against various Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.

Studies have reported the following MIC values for neomycin against several medically significant Gram-negative bacteria:

Escherichia coli : 1 μg/ml. wikipedia.org In a study of carbapenem-resistant Enterobacteriaceae (CRE), the MIC₅₀ and MIC₉₀ for neomycin were 8 μg/ml and 256 μg/ml, respectively. frontiersin.orgnih.gov Another study showed that loading neomycin onto tetrahedral framework nucleic acids (tFNAs) resulted in a significant decrease in the MIC₉₉ against E. coli. rsc.org

Pseudomonas aeruginosa : MIC values can vary. One study reported an MIC of 8 μg/mL for P. aeruginosa. rjpharmacognosy.ir Another study on multidrug-resistant P. aeruginosa from burn wounds found neomycin MICs of 128 μg/ml and 1 μg/ml for two different isolates. frontiersin.org Research has also shown that P. aeruginosa can develop adaptive resistance to high concentrations of neomycin. karger.comnih.gov The EUCAST MIC distribution for P. aeruginosa shows a range of MIC values, with a significant number of observations at 8, 16, and 32 μg/ml. eucast.org

Klebsiella pneumoniae : In a collection of multidrug-resistant (MDR) K. pneumoniae isolates, neomycin showed an MIC₅₀ of 2 µg/ml and an MIC₉₀ of 128 µg/ml. cabidigitallibrary.org For carbapenem-resistant K. pneumoniae, the MIC₅₀ and MIC₉₀ for neomycin were found to be 2 mg/L and 8 mg/L, respectively. mdpi.com

Proteus vulgaris : 0.25 μg/ml. wikipedia.org

Enterobacter cloacae : >16 μg/ml. wikipedia.org

Interactive Data Table: Neomycin MIC Values for Gram-Negative Bacteria

| Bacterial Species | MIC (μg/ml) | Notes | Source(s) |

|---|---|---|---|

| Escherichia coli | 1 | wikipedia.org | |

| Escherichia coli (CRE) | MIC₅₀: 8, MIC₉₀: 256 | Carbapenem-resistant | frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | 8 | rjpharmacognosy.ir | |

| Pseudomonas aeruginosa | 1 and 128 | Two different isolates | frontiersin.org |

| Klebsiella pneumoniae (MDR) | MIC₅₀: 2, MIC₉₀: 128 | Multidrug-resistant | cabidigitallibrary.org |

| Klebsiella pneumoniae (CRE) | MIC₅₀: 2, MIC₉₀: 8 | Carbapenem-resistant (values in mg/L) | mdpi.com |

| Proteus vulgaris | 0.25 | wikipedia.org | |

| Enterobacter cloacae | >16 | wikipedia.org |

Neomycin is also effective against certain Gram-positive bacteria.

Reported MIC values for neomycin against medically important Gram-positive bacteria include:

Staphylococcus aureus : An MIC of 4 µg/mL has been reported. rjpharmacognosy.ir For methicillin-resistant Staphylococcus aureus (MRSA), the MIC has been observed at 128 µg/mL. rjpharmacognosy.ir However, another study noted that a neomycin-resistant clinical isolate of S. aureus had an MIC >128 µg/ml. asm.org Loading neomycin onto tetrahedral framework nucleic acids (tFNAs) has been shown to lower the MIC₉₉ against S. aureus. rsc.org

Enterococcus faecalis : MIC values for E. faecalis isolates have been reported in the range of 32–128 μg/mL. nih.gov Another study indicated that all tested E. faecalis strains showed resistance to neomycin with an MIC > 128 µg/mL. mdpi.com

Interactive Data Table: Neomycin MIC Values for Gram-Positive Bacteria

| Bacterial Species | MIC (μg/ml) | Notes | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | 4 | rjpharmacognosy.ir | |

| Staphylococcus aureus (MRSA) | 128 | Methicillin-resistant | rjpharmacognosy.ir |

| Staphylococcus aureus (resistant isolate) | >128 | asm.org | |

| Enterococcus faecalis | 32-128 | nih.gov | |

| Enterococcus faecalis | >128 | Resistant strains | mdpi.com |

Neomycin has demonstrated significant antibacterial activity against several plant pathogenic bacteria. researchgate.netsemanticscholar.org This suggests its potential for use in agricultural applications to control bacterial diseases in plants. nih.gov

Erwinia carotovora subsp. carotovora : Studies have shown that neomycin is effective against this pathogen, which causes soft rot in various plants. researchgate.netsemanticscholar.org The minimum inhibitory concentration (MIC) of neomycin against Erwinia carotovora subsp. carotovora has been reported to be 0.5 mg/l (0.5 µg/ml). researchgate.netsemanticscholar.org Another study found the MIC to be 0.004 g/L (4 µg/ml). researchgate.net Research on the mechanism of action revealed that neomycin damages the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell lysis. researchgate.net

Other Plant Pathogens : Neomycin has also shown in vitro activity against other plant pathogens, including Xanthomonas campestris pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum, with MIC values of 2 mg/l, 0.25 mg/l, and 2 mg/l, respectively. researchgate.netsemanticscholar.org

Interactive Data Table: Neomycin MIC Values for Plant Pathogenic Bacteria

| Bacterial Species | MIC (mg/L) | Source(s) |

|---|---|---|

| Erwinia carotovora subsp. carotovora | 0.5 | researchgate.netsemanticscholar.org |

| Erwinia carotovora subsp. carotovora | 4 | researchgate.net |

| Xanthomonas campestris pv. citri | 2 | researchgate.netsemanticscholar.org |

| Xanthomonas oryzae pv. oryzae | 0.25 | researchgate.netsemanticscholar.org |

| Ralstonia solanacearum | 2 | researchgate.netsemanticscholar.org |

Quantitative Assessment of Gram-Positive Bacterial Susceptibility

Molecular Mechanisms of Bacterial Resistance to Neomycin Trisulfate Hydrate (B1144303)

Bacterial resistance to neomycin, like other aminoglycosides, is a significant clinical concern. The primary mechanisms of resistance involve enzymatic modification of the antibiotic and alteration of the ribosomal target site. oup.com

Aminoglycoside-modifying enzymes (AMEs) are a major cause of resistance. oup.com These enzymes, often encoded on mobile genetic elements like plasmids, inactivate the antibiotic through chemical modification. mdpi.com The three main classes of AMEs are:

Aminoglycoside Acetyltransferases (AACs) : These enzymes catalyze the acetylation of an amino group on the aminoglycoside molecule. oup.com For instance, the enzyme designated AAC(6') can acetylate the 6'-amino group of several aminoglycosides. However, one study found that while this enzyme could acetylate neomycin, it did not lead to its inactivation. nih.gov Another type, the 3-N-acetyltransferase, has broad specificity and can inactivate neomycin. asm.org

Aminoglycoside Phosphotransferases (APHs) : These enzymes add a phosphate (B84403) group to a hydroxyl group on the antibiotic. APH(3') enzymes are known to cause resistance to neomycin. frontiersin.org

Aminoglycoside Nucleotidyltransferases (ANTs) : These enzymes transfer a nucleotide, typically an adenylyl group, to a hydroxyl group on the aminoglycoside. oup.com

Alterations in the bacterial ribosome, the target of neomycin, can also confer resistance. Neomycin binds to the A site of the 16S rRNA within the 30S ribosomal subunit, disrupting protein synthesis. asm.org

Ribosomal Methylation : A key mechanism of high-level resistance is the methylation of the 16S rRNA at the A site. frontiersin.orgmsu.ru This is mediated by enzymes called 16S rRNA methyltransferases (RMTs). mdpi.com

NpmA : A specific plasmid-mediated 16S rRNA methyltransferase, NpmA, has been identified in a clinical isolate of E. coli. asm.org NpmA methylates the N1 position of adenine (B156593) A1408 in the 16S rRNA. asm.orgnih.gov This modification interferes with the binding of aminoglycosides, including neomycin, to the ribosome, leading to high-level resistance. asm.orgmdpi.comnih.gov The presence of NpmA can result in MIC values for neomycin of ≥256 μg/mL. mdpi.com The acquisition of these resistance methyltransferases can, however, impact the host's fitness by interfering with endogenous methylation processes. nih.gov

Target Site Mutations : While less common for aminoglycosides due to the presence of multiple rRNA gene copies in most bacteria, mutations in the 16S rRNA sequence can also lead to resistance. frontiersin.org

Characterization of Efflux Pump Systems in Neomycin Resistance

A primary and highly effective mechanism of bacterial resistance to neomycin involves the active removal of the antibiotic from the cell via efflux pumps. These transmembrane protein complexes act as molecular sentinels, recognizing and expelling a wide array of noxious substances, including aminoglycosides. Several superfamilies of efflux pumps have been implicated in multidrug resistance, with some playing a significant role in neomycin resistance across various bacterial species. aimspress.com

The Resistance-Nodulation-Division (RND) family is a prominent group of efflux pumps in Gram-negative bacteria. researchgate.net A well-characterized example is the AcrAB-TolC system in Escherichia coli, which is known to contribute to resistance against a broad spectrum of antibiotics, including neomycin. nih.gov Overexpression of this pump leads to a significant decrease in the intracellular concentration of the drug, rendering it ineffective. In Pseudomonas aeruginosa, the AmrAB-OprA efflux system has been identified as a contributor to aminoglycoside impermeability, a phenotype that includes resistance to neomycin.

The Major Facilitator Superfamily (MFS) represents another large and diverse group of transporters found in both Gram-positive and Gram-negative bacteria. aimspress.commdpi.com In Staphylococcus aureus, MFS transporters like NorA are major contributors to multidrug resistance. mdpi.com While primarily associated with resistance to fluoroquinolones, the broad substrate specificity of some MFS pumps can include aminoglycosides. Research has identified a novel MFS efflux pump in S. aureus, SA09310, which is induced by various antibiotics, including aminoglycosides, and actively extrudes tetracycline. nih.gov

The expression of these efflux pumps is often tightly regulated. In many bacteria, the genes encoding these pumps are part of operons controlled by transcriptional regulators. fda.gov Environmental stressors or the presence of antibiotics can trigger the increased expression of these pumps, leading to acquired resistance.

Table 1: Characterized Efflux Pump Systems Implicated in Neomycin Resistance

| Efflux Pump Family | Example Pump(s) | Bacterial Species | Role in Neomycin Resistance |

| RND | AcrAB-TolC | Escherichia coli | Contributes to broad-spectrum resistance, including neomycin. nih.gov |

| RND | AmrAB-OprA | Pseudomonas aeruginosa | Contributes to aminoglycoside impermeability. |

| MFS | NorA | Staphylococcus aureus | Broad substrate specificity may include aminoglycosides. mdpi.com |

| MFS | SA09310 | Staphylococcus aureus | Induced by aminoglycosides, though primary substrate identified is tetracycline. nih.gov |

| MATE | MdtK | Salmonella enterica | Responsible for extruding aminoglycosides. mdpi.com |

Strategies for Overcoming Resistance through Membrane Permeability Enhancement in Research Models

Given that a primary challenge in neomycin's efficacy is its entry into and retention within the bacterial cell, strategies to enhance membrane permeability and counteract efflux mechanisms are of significant research interest. These approaches aim to restore the antibiotic's potency against resistant strains.

One of the most promising strategies involves the use of efflux pump inhibitors (EPIs) . These molecules are designed to block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has shown efficacy in combination with neomycin. In vitro studies have demonstrated that PAβN can significantly reduce the Minimum Inhibitory Concentration (MIC) of neomycin against resistant strains of Riemerella anatipestifer. nih.gov Furthermore, in vivo studies in a duck model of infection showed that the combination of neomycin and PAβN significantly decreased bacterial loads and increased survival rates compared to neomycin treatment alone. nih.gov

Another approach focuses on the use of membrane permeabilizing agents . These compounds disrupt the integrity of the bacterial cell membrane, facilitating the entry of antibiotics. Nordihydroguaiaretic acid (NDGA), a natural compound, has been shown to enhance the activity of aminoglycosides, including neomycin, against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). frontiersin.org Chequerboard assays revealed synergistic activity between NDGA and neomycin in over 97% of the tested isolates. frontiersin.org The mechanism is believed to be damage to the bacterial cell membrane, leading to increased intracellular accumulation of the antibiotic. frontiersin.org Similarly, polycationic compounds like gentamicin (B1671437) and polymyxin (B74138) B have been shown to increase the permeability of the P. aeruginosa outer membrane. ubc.ca

Table 2: Research Findings on Strategies to Enhance Neomycin Activity

| Strategy | Agent | Bacterial Target | Key Findings |

| Efflux Pump Inhibition | Phenylalanine-arginine β-naphthylamide (PAβN) | Riemerella anatipestifer | Significantly reduced the MIC of neomycin in vitro and increased survival rates in an in vivo duck infection model. nih.gov |

| Membrane Permeabilization | Nordihydroguaiaretic acid (NDGA) | Staphylococcus aureus (MSSA & MRSA) | Displayed synergistic activity with neomycin in over 97% of clinical isolates. frontiersin.org |

| Membrane Permeabilization | Polycationic compounds (e.g., gentamicin) | Pseudomonas aeruginosa | Increased the permeability of the outer membrane to other molecules. ubc.ca |

The development of hybrid molecules , where neomycin is chemically linked to another active molecule, is also being explored. This approach aims to create a single compound with dual mechanisms of action. For example, linking neomycin to a membrane-active agent could enhance its uptake and overcome resistance.

These research models highlight the potential of combination therapies to rejuvenate the efficacy of neomycin against resistant pathogens. By targeting the very mechanisms that bacteria use to defend themselves, it may be possible to extend the therapeutic lifespan of this important antibiotic.

Advanced Research Applications of Neomycin Trisulfate Hydrate in Cellular and Molecular Biology

Genetic Engineering and Cellular Selection Methodologies

The ability to select for genetically modified cells is a cornerstone of modern molecular biology. Neomycin trisulfate hydrate (B1144303) plays a pivotal role in this process through its interaction with a specific resistance gene.

Utilization of the neo Selectable Marker Gene in Prokaryotic and Eukaryotic Cell Transformation

The neo gene, originating from transposon Tn5, encodes an enzyme called neomycin phosphotransferase II (NPTII). pnas.org This enzyme confers resistance to neomycin and its analog, G418 (also known as geneticin), by catalyzing their phosphorylation, thereby inactivating them. wikipedia.orgtoku-e.com This principle is widely exploited in genetic engineering. pnas.org Scientists can introduce the neo gene into prokaryotic or eukaryotic cells along with a gene of interest. invivogen.com The neo gene thus acts as a selectable marker, allowing researchers to identify and isolate cells that have successfully incorporated the foreign DNA. chemimpex.comscientificlabs.co.ukscientificlabs.co.uk The effectiveness of this selection is dependent on the expression level of the neo gene, with mutations in the gene potentially reducing the resistance of transformed cells. pnas.orgnih.gov

The mechanism of action for neomycin involves binding to the 30S and sometimes the 50S ribosomal subunits, which leads to errors in protein synthesis by causing miscoding and inhibiting the initiation and elongation steps. scientificlabs.co.ukscientificlabs.co.ukscientificlabs.co.ukthomassci.com In cells expressing the neo gene, the NPTII enzyme effectively neutralizes the antibiotic, allowing for normal protein synthesis and cell survival. nih.gov

Application as a Selective Agent in Cell Culture Systems for Genetically Modified Cells

Following the introduction of a vector containing the neo gene into a population of cells, neomycin trisulfate hydrate (or more commonly its analog G418 for eukaryotic cells) is added to the culture medium. wikipedia.orgtoku-e.comchemimpex.comfishersci.at This creates a selective pressure where only the cells that have successfully integrated and are expressing the neo gene will survive and proliferate. wikipedia.orgchemimpex.comnih.gov Untransfected cells, lacking the resistance gene, are unable to synthesize proteins in the presence of the antibiotic and are consequently eliminated. researchgate.net This selection process is a routine and critical step in generating stable cell lines that consistently express a desired gene for further study. wikipedia.orgresearchgate.netclinisciences.com The optimal concentration of the selective agent can vary depending on the cell line and experimental conditions, often requiring a titration to be performed. wikipedia.org

| Selective Agent | Mechanism of Resistance | Typical Application |

| Neomycin/G418 | Phosphorylation and inactivation by NPTII enzyme encoded by the neo gene. wikipedia.orgtoku-e.com | Selection of prokaryotic and eukaryotic cells that have been successfully transformed with a plasmid containing the neo selectable marker. wikipedia.orgtoku-e.comchemimpex.comscientificlabs.co.ukscientificlabs.co.uk |

Investigational Tool in Cell Signaling and Cellular Physiology Research

Beyond its role in genetic selection, this compound serves as a valuable investigational tool for studying fundamental cellular processes, including cytotoxic responses and complex signaling pathways. scientificlabs.co.ukscientificlabs.co.ukscientificlabs.co.ukthomassci.com

Probing Cytotoxic Responses to Aminoglycoside Exposure in Fibroblast Models

The cytotoxic effects of aminoglycosides, including neomycin, are a subject of intensive research. nih.govnih.gov Fibroblast cell lines are frequently used as model systems to study these responses. nih.govnih.govresearchgate.net Studies have evaluated the cytotoxicity of neomycin in various fibroblast cell lines, such as baby hamster kidney (BHK-21), African green monkey kidney (VERO), and feline embryonic fibroblast (FEA) cells. nih.govresearchgate.net By exposing these cells to varying concentrations of neomycin, researchers can assess cell viability and observe morphological changes, providing insights into the mechanisms of aminoglycoside-induced cell death. nih.govresearchgate.net For instance, one study demonstrated that neomycin treatment led to a significant decrease in the viability of BHK-21 and FEA cells at specific concentrations. nih.govresearchgate.net Such studies are crucial for understanding the dose-dependent toxicity of these compounds. nih.govnih.gov

Analysis of Platelet-Derived Growth Factor Receptor Signaling and Antagonism

Neomycin has been identified as an antagonist of the platelet-derived growth factor (PDGF) receptor, a key player in cell growth, proliferation, and migration. nih.govgoogle.com Specifically, neomycin can inhibit the binding of the PDGF-BB isoform to the PDGF alpha-receptor, with less of an effect on the beta-receptor. nih.govbiologists.com This selective antagonism allows researchers to dissect the distinct signaling pathways mediated by the different PDGF receptor subtypes. nih.gov For example, by using neomycin, it was demonstrated that activation of PDGF beta-receptors mediates a chemotactic response in human fibroblasts, while activation of alpha-receptors can inhibit this migration. nih.govresearchgate.net This makes neomycin a valuable tool for investigating the specific roles of PDGF receptor isoforms in various cellular processes, including those related to cancer and other proliferative disorders. google.com Studies have also shown that neomycin can induce changes in the actin cytoskeleton of fibroblasts, similar to those induced by PDGF. nih.gov

| Receptor Target | Effect of Neomycin | Research Application |

| PDGF Alpha-Receptor | Inhibits binding of PDGF-BB. nih.govbiologists.com | Discrimination of signaling pathways mediated by PDGF alpha- and beta-receptors. nih.gov |

Elucidation of Nuclear Phosphatidylinositol 4,5-Bisphosphate-Interacting Proteins

Neomycin's ability to bind with high affinity to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), has been ingeniously exploited to identify nuclear proteins that interact with this important signaling lipid. nih.govnih.gov The electrostatic interaction between the amino groups of neomycin and the phosphate (B84403) groups of PI(4,5)P2 allows neomycin to compete with and displace proteins that are bound to this lipid. nih.gov Researchers have developed proteomic methods based on neomycin extraction of intact nuclei to enrich for these PI(4,5)P2-binding proteins. nih.govnih.govnih.gov This technique has led to the identification of numerous nuclear proteins, including those involved in RNA splicing, chromatin assembly, and DNA topology, that were not previously known to interact with phosphoinositides. nih.govnih.gov This approach has significantly advanced our understanding of the roles of nuclear phosphoinositides in regulating fundamental cellular processes. nih.govnih.govresearchgate.net

Biomaterial Science and Controlled Release Research Models

This compound as a Model Compound in In Vitro Sustained Release Systems (e.g., hydrogels, 3D printed polymer mats)

This compound is frequently used as a model water-soluble compound in the development and characterization of advanced drug delivery systems. Its properties make it an ideal candidate for evaluating the release performance of new biomaterials designed for sustained release.

Hydrogel Systems Hydrogels, which are three-dimensional networks of hydrophilic polymers, have been extensively studied for their ability to provide controlled drug release. mdpi.compnrjournal.com this compound has been incorporated into various hydrogel formulations to test their release capabilities. For instance, physical hydrogels composed of pullulan (PULL) and poly(vinyl alcohol) (PVA), sometimes including proteins like bovine serum albumin (BSA) or lysozyme, have been loaded with neomycin. nih.gov These studies show that the hydrogels can provide a sustained release of the compound over several hours under simulated physiological conditions (pH 7.4, 37°C). nih.gov The composition of the hydrogel, such as the ratio of PVA to PVP or the percentage of BSA, directly influences its physical structure, swelling capacity, and ultimately, the drug release profile. mdpi.comnih.gov

| Polymer Matrix Components | Key Findings/Properties | Reference |

|---|---|---|

| Poly(vinyl alcohol) (PVA), Pullulan (PULL), Bovine Serum Albumin (BSA) | Formulations with 10–30% BSA demonstrated sustained release over 480 minutes. The network structure featured average pore sizes between 15.7 µm and 24.5 µm. | nih.gov |

| PVA, Polyvinylpyrrolidone (PVP), Tannic Acid (crosslinker) | The optimized hydrogel exhibited good physical properties, with a water content of 71.86% and water absorption of 124.96%. It showed a burst release within 2 hours, followed by prolonged release. | mdpi.com |

| PVA, PULL, Laponite® RD (clay) | The presence of clay improved the drug delivery for hydrogels with a high PULL content. The release was studied in physiological saline solutions at 37°C. | semanticscholar.org |

3D Printed Polymer Mats The application of 3D printing in biomaterials has allowed for the creation of intricate scaffolds for tissue engineering and drug delivery. Biodegradable, 3D printed mats made from poly-l-lactic acid (PLLA) have been developed as potential wound coverings capable of eluting antibiotics. nih.govresearchgate.net In this research, neomycin serves as the model antibiotic. nih.gov The PLLA mats are printed with specific pore dimensions (e.g., 100 × 400 µm) and then coated with polyethylene (B3416737) glycols (PEGs) of varying molecular weights. nih.govresearchgate.net This post-printing coating method allows for manipulation of the mat's physicochemical properties and drug-loading capacity. nih.gov Studies have shown that these 3D printed mats can release neomycin in a controlled manner for up to three weeks in vitro. nih.govresearchgate.net The ability to load neomycin was found to increase as the molecular weight of the PEG coating was lowered. nih.gov

Mechanistic Studies of In Vitro Release Kinetics and Diffusion Models from Advanced Formulations

Understanding the mechanism of drug release from a delivery system is critical for its design and optimization. For neomycin-loaded biomaterials, in vitro release data is often analyzed using various mathematical models to elucidate the underlying transport phenomena.

The release of neomycin from these advanced formulations is often characterized by a multi-stage process. For instance, studies on 3D printed PLLA mats reported an initial phase governed by first-order release kinetics for the first 20 hours, which was followed by a slower, diffusion-controlled (Fickian) release for the remainder of the study. nih.govresearchgate.netresearchgate.net Similarly, neomycin release from certain hydrogels showed an initial fast release, or "burst effect," followed by a more sustained release phase. mdpi.compnrjournal.com

To describe these kinetics, researchers employ several models:

First-Order Model: Describes release where the rate is dependent on the concentration of the drug remaining in the matrix.

Higuchi Model: Often used for matrix systems, this model describes drug release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time. mdpi.com

Korsmeyer-Peppas and Peppas-Sahlin Models: These semi-empirical models are valuable for analyzing release from polymeric systems when the mechanism is not well-known or when more than one phenomenon is involved. nih.govsemanticscholar.org The Korsmeyer-Peppas model relates drug release to the elapsed time, the release constant, and the release exponent (n). The value of 'n' is particularly informative, indicating the nature of the release mechanism (e.g., n ≈ 0.5 for Fickian diffusion, while values between 0.5 and 1.0 suggest anomalous, non-Fickian transport resulting from a combination of diffusion and polymer chain relaxation or erosion). semanticscholar.orgmdpi.com

Studies on PVA/PULL hydrogels found that the release of neomycin was best described by the Peppas–Sahlin model in the absence of clay, while the Korsmeyer-Peppas model was more suitable for hybrid polymer/clay hydrogels. semanticscholar.org The release from PULL/PVA/protein hydrogels was also well-described by the Korsmeyer-Peppas and Peppas-Sahlin models, with swelling kinetics indicating a quasi-Fickian diffusion mechanism. nih.gov

| Formulation Type | Applied Kinetic Models | Observed Release Mechanism | Reference |

|---|---|---|---|

| 3D Printed PLLA Mats | First-Order, Fickian Diffusion | Biphasic: Initial first-order release followed by diffusion-controlled (Fickian) release. | nih.govresearchgate.net |

| PVA/PULL/Protein Hydrogels | Korsmeyer-Peppas, Peppas-Sahlin | Quasi-Fickian diffusion. | nih.gov |

| PVA/PULL/Clay Hydrogels | Korsmeyer-Peppas, Peppas-Sahlin | Pseudo-Fickian diffusion; mechanism fit varied with presence of clay. | semanticscholar.org |

Applications in Bioprosthetic Research and Enzyme Inhibition Studies

Inhibition of Enzyme-Mediated Glycosaminoglycan Degradation in In Vitro Bioprosthetic Tissue Models (e.g., heart valves)

The long-term durability of bioprosthetic heart valves (BHVs), which are often derived from glutaraldehyde-fixed porcine aortic valves, is limited by structural degeneration and calcification. nih.govnih.govresearchgate.net A key factor in this degeneration is the loss of glycosaminoglycans (GAGs), essential components of the heart valve tissue that are not adequately stabilized by conventional glutaraldehyde (B144438) crosslinking. nih.govahajournals.org

Research has focused on inhibiting the enzymatic degradation of these crucial GAGs to improve valve durability. researchgate.net this compound has been identified as a potent inhibitor of hyaluronidase, an enzyme that degrades GAGs. nih.govresearchgate.net Studies have shown that neomycin can be chemically incorporated into the valve cusps to prevent GAG loss. nih.govnih.gov In a key in vitro study, neomycin trisulfate was chemically bound to the valve tissue using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide/N-hydroxysuccinimide (EDC/NHS) chemistry prior to glutaraldehyde crosslinking. nih.govnih.gov

The results of these studies demonstrated that the neomycin-treated tissue group (NEG) exhibited significantly improved resistance to in vitro enzymatic degradation compared to control groups treated with glutaraldehyde alone (GLUT) or with EDC/NHS and glutaraldehyde without neomycin (ENG). nih.govnih.gov Immunohistochemistry confirmed that the neomycin was bound uniformly throughout the cusp tissue. nih.gov By inhibiting the action of hyaluronidase, the chemical attachment of neomycin effectively preserved the GAG content of the bioprosthetic tissue, which is critical for maintaining its structural integrity and potentially reducing long-term failure. nih.govresearchgate.net

| Treatment Group Abbreviation | Description of Treatment | Key In Vitro Finding | Reference |

|---|---|---|---|

| NEG | Neomycin incorporation via EDC/NHS chemistry, followed by glutaraldehyde crosslinking. | Improved resistance to enzymatic degradation; significantly more GAGs preserved. | nih.govnih.gov |

| ENG | Crosslinked with EDC/NHS followed by glutaraldehyde (no neomycin). | Partially effective in preventing GAG degradation, but GAG loss was still significant. | nih.govnih.gov |

| GLUT | Crosslinked only with glutaraldehyde (standard method). | Showed significant GAG loss when exposed to GAG-degrading enzymes. | nih.govnih.gov |

Analytical Methodologies for Quantitative and Qualitative Assessment of Neomycin Trisulfate Hydrate in Research Contexts

Chromatographic Techniques and Mass Spectrometry for Research Sample Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of Neomycin Trisulfate Hydrate (B1144303) analysis in research. These techniques offer the necessary selectivity and sensitivity to detect and quantify the compound in complex matrices.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Neomycin Trisulfate Hydrate. nih.govresearchgate.net However, due to the compound's high polarity, it exhibits poor retention on traditional reversed-phase columns. scirp.org To overcome this challenge, several strategies have been developed:

Ion-Pairing Chromatography: This approach involves adding an ion-pairing reagent to the mobile phase, which interacts with the ionized analyte to form a neutral complex that can be retained on a reversed-phase column. scirp.org

Hydrophilic Interaction Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. scirp.orgnih.gov This technique is well-suited for the separation of highly polar compounds like neomycin.

Derivatization: To enhance detection by UV or fluorescence detectors, neomycin can be derivatized. For instance, derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) allows for quantification with UV detection at 350 nm. nih.gov However, derivatization can be time-consuming and may introduce variability. scirp.org

Method validation for HPLC assays is critical and typically includes assessments of linearity, accuracy, precision, specificity, and robustness, often following guidelines from regulatory bodies. researchgate.netekb.eg

Table 1: Example of HPLC Method Parameters for Neomycin Analysis

| Parameter | Condition | Reference |

| Column | C18 Hypersil® Gold aQ | researchgate.net |

| Mobile Phase | Water, methanol, and heptafluorobutyric acid | researchgate.net |

| Detector | Charged Aerosol Detection (CAD) | researchgate.net |

| Application | Determination of neomycin and its related substances in pharmaceutical preparations. | researchgate.net |

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound. scirp.orgnih.gov This is due to the high sensitivity and selectivity of mass spectrometric detection, which overcomes the challenge of neomycin's lack of a chromophore.

Key aspects of LC-MS and LC-MS/MS analysis include:

Ionization: Electrospray ionization (ESI) is the most commonly used ionization technique for aminoglycosides like neomycin, typically operating in positive ion mode. scirp.org

Detection: Tandem mass spectrometry (MS/MS) provides enhanced selectivity and is crucial for confirming the identity of the analyte and for quantification in complex matrices. nih.govnih.gov Multiple Reaction Monitoring (MRM) is a common mode of operation for quantification. lcms.czsemanticscholar.org

Chromatographic Separation: HILIC is frequently employed as the separation technique in LC-MS methods for neomycin to achieve good retention and separation from other sample components. nih.gov

LC-MS/MS methods have been successfully developed and validated for the determination of neomycin in various research samples, including biological fluids and tissues. nih.govnih.gov

Table 2: Selected LC-MS/MS Parameters for Neomycin Analysis

| Parameter | Condition | Reference |

| LC System | ACQUITY UPLC H-Class System | |

| MS System | QDa Mass Detector | |

| Column | Atlantis Premier BEH Z-HILIC | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | lcms.cz |

| Mobile Phase | Aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Residue Analysis in Research Matrices

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. dovepress.com When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful tool for the sensitive and high-throughput analysis of neomycin residues in various research matrices, such as animal tissues and environmental samples. nih.govsemanticscholar.org

The fundamental principles of UPLC-MS/MS are similar to LC-MS/MS, but the use of UPLC technology allows for:

Shorter run times, increasing sample throughput. dovepress.com

Sharper and narrower peaks, leading to improved sensitivity and resolution. dovepress.com

These methods often involve an initial sample extraction followed by solid-phase extraction (SPE) for cleanup before UPLC-MS/MS analysis. nih.govsemanticscholar.org The development of universal UPLC-MS/MS methods allows for the simultaneous detection of multiple antibiotic residues, including neomycin, in a single run. nih.govsemanticscholar.org

Capillary Electrophoresis and Advanced Spectroscopic Approaches in Research

Beyond chromatographic techniques, other analytical methods are employed in neomycin research.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of neomycin without the need for derivatization. nih.gov A simple and rapid CE method with potential gradient detection has been developed for the separation and detection of neomycin components. nih.gov This technique offers the advantages of simplicity and reliability. nih.gov

Advanced Spectroscopic Approaches: While neomycin lacks a strong UV chromophore, other detection methods can be coupled with separation techniques. researchgate.net Charged Aerosol Detection (CAD) is a universal detector that provides a response for non-volatile analytes and has been successfully used with HPLC for the direct quantification of neomycin and its related substances. researchgate.net

Application of Stable Isotope Labeling (e.g., this compound Deuterated) in Metabolic, Proteomic, and Environmental Research

Stable isotope-labeled internal standards, such as this compound Deuterated, are invaluable tools in quantitative research. lgcstandards.comcymitquimica.com By incorporating deuterium (B1214612) atoms into the neomycin molecule, a heavier version of the analyte is created. lgcstandards.com This labeled compound is chemically identical to the unlabeled neomycin but can be distinguished by a mass spectrometer.

The primary application of deuterated neomycin is as an internal standard in LC-MS and LC-MS/MS analyses. Its use helps to:

Correct for variations in sample preparation, such as extraction efficiency and matrix effects. lcms.cz

Improve the accuracy and precision of quantification.

This compound Deuterated is commercially available for use in research applications. lgcstandards.com

Environmental and Biodegradation Research on Neomycin Trisulfate Hydrate

Microbial Degradation Pathways and Biotransformation Studies (e.g., using Trametes versicolor)

The biodegradation of neomycin, a recalcitrant aminoglycoside antibiotic, has been the subject of research, with a particular focus on the capabilities of white-rot fungi. nih.gov The fungus Trametes versicolor, a species belonging to the phylum Basidiomycota, has been identified as a promising candidate for the bioremediation of neomycin-contaminated environments. nih.govdiva-portal.org This group of fungi is known for its array of non-specific extracellular enzymes that can break down complex organic compounds, including those with phenolic structures. researchgate.netresearchgate.net

Research has demonstrated that T. versicolor can effectively remove neomycin under co-metabolic conditions, where an additional carbon and nitrogen source, such as glucose and ammonium (B1175870) tartrate, is provided. nih.gov In laboratory batch experiments, polyurethane foam (PUF) has been used as a support material to immobilize the fungal mycelia, creating an in vivo system. tandfonline.comnih.gov Under these conditions, with an initial neomycin concentration of 10 mg L⁻¹, a removal of approximately 80% was achieved over a 168-hour period. nih.govtandfonline.com The experiments were conducted at a pH of 4.0 to inhibit bacterial growth. nih.gov

The biotransformation of neomycin by T. versicolor involves the hydrolysis of the parent compound, followed by oxidation. tandfonline.comnih.gov Using advanced analytical techniques such as ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF MS), researchers have tentatively identified oxidation products of neomycin hydrolysates, such as neosamine. tandfonline.com This indicates a breakdown of the complex aminoglycoside structure.

In addition to T. versicolor, the ericoid mycorrhizal fungus Rhizoscyphus ericae has also been studied for its ability to biodegrade neomycin. researchgate.netresearchgate.net Studies have shown that both T. versicolor and R. ericae can achieve approximately 70% biodegradation of neomycin under co-metabolic conditions over a one-week period. researchgate.netresearchgate.net Notably, R. ericae demonstrated the ability to utilize neomycin as a sole nutrient source, achieving around 60% degradation under non-co-metabolic conditions, a capability not observed for T. versicolor. diva-portal.orgresearchgate.net

Table 1: Fungal Species and Neomycin Biodegradation Efficiency

| Fungal Species | Condition | Nutrient Source | Removal Efficiency (%) | Duration (hours) | Reference |

|---|---|---|---|---|---|

| Trametes versicolor | in vivo, immobilized on PUF | Co-metabolic (glucose, ammonium tartrate) | ~80% | 168 | tandfonline.com, nih.gov |

| Trametes versicolor | in vitro | Laccase-HBA mediator | 34% | Not Specified | tandfonline.com, nih.gov |

| Trametes versicolor | Co-metabolic | Not Specified | ~70% | 168 | researchgate.net, researchgate.net |

| Rhizoscyphus ericae | Co-metabolic | Not Specified | ~70% | 168 | researchgate.net, researchgate.net |

| Rhizoscyphus ericae | Non-co-metabolic | Neomycin as sole nutrient | ~60% | 168 | researchgate.net |

Fate and Transport Mechanisms in Controlled Laboratory Environmental Models

The fate and transport of Neomycin Trisulfate Hydrate (B1144303) have been investigated primarily through controlled laboratory-scale models that simulate specific environmental compartments. These studies provide foundational data on the persistence and transformation of the compound under defined conditions.

Batch reactor experiments using Erlenmeyer flasks are common models for assessing the biodegradation potential of neomycin in aqueous systems. tandfonline.comnih.gov In these models, the influence of various factors can be systematically evaluated. For instance, the role of fungal species, the presence of co-substrates, and the effect of redox mediators have been studied. nih.govtandfonline.com A key finding from these aqueous batch studies is that neomycin itself is not significantly removed by adsorption to surfaces like polyurethane foam (PUF), indicating that biodegradation is the primary removal mechanism in these systems. tandfonline.com

The experimental design often includes different setups to distinguish between biotic and abiotic removal processes:

Experimental Cultures (EC): Containing the fungal mycelia to assess in vivo biodegradation.

Heat-Killed Controls (HKC): Containing inactivated fungi to account for any non-biological removal or adsorption to the biomass.

Control Cultures (CC): Containing only the growth medium and neomycin to assess abiotic degradation or adsorption to the flask materials. tandfonline.com

The results from these controlled experiments demonstrate that under favorable conditions, such as the presence of active T. versicolor and co-metabolites, the concentration of neomycin in the aqueous phase can be significantly reduced. tandfonline.com The half-life and degradation rate are highly dependent on these specific laboratory conditions.

While these studies provide valuable insights into degradation kinetics and pathways in a liquid medium, they represent simplified models. The transport phenomena, such as advection and dispersion, which are critical in natural aquatic environments, are not fully captured in these static batch tests. mdpi.com More complex models, such as soil column or microcosm studies that simulate soil or sediment environments, have not been extensively reported for Neomycin Trisulfate Hydrate. Therefore, the current understanding of its fate and transport is largely based on its behavior in these controlled aqueous biodegradation experiments.

Table 2: Neomycin Removal in Controlled Laboratory Models (168 hours)

| Experimental Condition | Description | Neomycin Removal (%) | Primary Mechanism | Reference |

|---|---|---|---|---|

| EC1 | T. versicolor on PUF, with co-metabolites | 86.0% | Biodegradation | tandfonline.com |

| ECM1 | T. versicolor on PUF, with co-metabolites and HBA mediator | 48.2% | Inhibited Biodegradation | tandfonline.com |

| EC2 | Extracellular fluid from T. versicolor culture | 1.3% | Minimal Extracellular Degradation (without mediator) | tandfonline.com |

| ECM2 | Extracellular fluid with HBA mediator | 33.9% | Extracellular Enzymatic Degradation | tandfonline.com |

| HKC | Heat-killed T. versicolor | 0.1% | Negligible Adsorption to Biomass | tandfonline.com |

| CC | PUF in nutrient solution (no fungi) | 4.1% | Negligible Adsorption to PUF | tandfonline.com |

Future Directions and Emerging Research Avenues for Neomycin Trisulfate Hydrate

Synthesis and Characterization of Novel Research Probes and Derivatized Analogs

The core structure of neomycin presents a rich scaffold for chemical modification, enabling the synthesis of a diverse library of derivatives and analogs. nih.govfrontiersin.org These novel compounds are not intended for therapeutic use but are designed as sophisticated research probes to investigate complex biological systems. The primary motivation for synthesizing neomycin analogs is to dissect and understand the molecular interactions between aminoglycosides and their biological targets, most notably RNA. thieme-connect.comthieme-connect.com

Researchers have successfully synthesized series of neomycin analogs by modifying its ring systems, hydroxyl groups, and amine groups. thieme-connect.comacs.org For instance, a series of di- and trisaccharide aminoglycoside analogs with a simplified 2,5-dideoxystreptamine (B1253846) core, replacing the natural 2-deoxystreptamine (B1221613) moiety, has been created to study binding to the 16S rRNA A-site. thieme-connect.com Techniques such as click chemistry and the Mitsunobu reaction have been employed to introduce specific modifications, such as triazoles, or to create building blocks like epoxides and aziridines for further derivatization. acs.org These modifications allow for a detailed exploration of structure-activity relationships, revealing how specific functional groups contribute to binding affinity and selectivity. thieme-connect.com For example, modifying the 5"-position with various acyl groups has been shown to create amphiphilic neomycins with altered biological activity profiles. frontiersin.org

Furthermore, derivatization is crucial for developing analytical methods. Since neomycin lacks a strong native chromophore, it is difficult to quantify using standard UV-spectrophotometry. sciensage.inforesearchgate.net To overcome this, researchers perform chemical derivatization using reagents like 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB) or o-phthalaldehyde (B127526) to attach a chromophore or fluorophore, enabling sensitive detection and quantification in various matrices. sciensage.infonih.govgreyhoundchrom.com Other approaches involve conjugating neomycin to other molecules, such as vitamin E, to create probes for studying drug delivery systems to specific cell types, like liver cells. nih.gov These derivatized analogs are invaluable tools for tracking the molecule's distribution, target engagement, and for elucidating its mechanism of action in different biological contexts. sciensage.infonih.gov

| Derivative/Analog Type | Synthetic Strategy | Research Application | Key Findings | References |

|---|---|---|---|---|

| 2,5-dideoxystreptamine Analogs | Assembly of monosaccharide building blocks onto a simplified core scaffold. | To study the effect of the 5-hydroxyl group on RNA binding affinity and selectivity. | The simplified core resulted in weak binding to the 16S rRNA A-site, highlighting the importance of the natural 2-deoxystreptamine core for high-affinity interaction. | thieme-connect.comthieme-connect.com |

| Epoxide and Aziridine Derivatives | Selective Mitsunobu reaction on neomycin B. | To create building blocks for further modification via click chemistry. | Demonstrated a method for specific modification of three of the four ring systems without needing O-protecting groups. | acs.org |

| Amphiphilic Neomycins | Attachment of linear acyl groups to the 5"-amino position. | To investigate structure-activity relationships and explore new biological activities. | Resulted in compounds with broad-spectrum antibacterial activity, including against resistant strains, and low hemolytic activity. | frontiersin.org |

| Vitamin E-Conjugated Neomycin | Chemical conjugation of vitamin E derivatives to neomycin. | To develop a drug delivery system for RNAi drugs to liver cells. | The conjugate successfully delivered siRNA to liver cancer cells and induced RNAi activity. | nih.gov |

| Dinitrobenzene Derivatization | Reaction with 1-Fluoro-2,4-dinitrobenzene (DNFB). | To enable UV spectrophotometric quantification of neomycin. | Created a yellow, quantifiable derivative (Neomycin Dinitrobenzene), allowing for the development of simple and accurate analytical methods. | sciensage.info |

Exploration of Undiscovered Non-Antimicrobial Biological Activities in Diverse Research Models

Beyond its well-established role as an antibiotic, neomycin exhibits a range of other biological activities that are subjects of ongoing research. oup.com These non-antimicrobial effects stem from its ability to interact with various biomolecules besides the bacterial ribosome. The polycationic nature of neomycin at physiological pH allows it to bind to negatively charged molecules such as RNA hairpins, phospholipids, and glycosaminoglycans (GAGs). nih.govnih.govsigmaaldrich.com

One significant area of research is neomycin's interaction with eukaryotic RNA structures. It has been shown to bind to various RNA motifs, including the Rev response element (RRE) in HIV, hammerhead ribozymes, and group I introns, suggesting its potential as a lead compound for targeting RNA-mediated viral replication or gene expression. nih.gov Another prominent non-antimicrobial application is in the field of biomaterials and tissue engineering. Neomycin is used as a fixative agent to stabilize GAGs in bioprosthetic heart valves. nih.govresearchgate.net This fixation helps prevent the enzymatic degradation of GAGs, which can lead to valve calcification and failure. nih.govresearchgate.net Studies have shown that neomycin-treated tissues exhibit improved stability and reduced calcification in both in vitro and in vivo models. nih.gov

Furthermore, neomycin has been observed to have effects on cellular signaling pathways. It can act as a blocker of voltage-sensitive Ca2+ channels in neurons and has been used to study platelet-derived growth factor responses in fibroblasts. sigmaaldrich.com It also exhibits neuromuscular blockade properties, an effect first reported in the 1950s. oup.com Some studies have also noted that neomycin and its derivatives possess antifungal activity against specific pathogens, such as Phytophthora and Pythium species, and weak activity against Fusarium graminearum. frontiersin.org These diverse activities underscore neomycin's potential as a molecular probe to explore a wide array of biological processes unrelated to bacterial protein synthesis.

| Non-Antimicrobial Activity | Research Model/System | Underlying Mechanism | Research Significance | References |

|---|---|---|---|---|

| Stabilization of Glycosaminoglycans (GAGs) | Bioprosthetic heart valve tissue (in vitro and in vivo rat models). | Binds to negatively charged GAGs, preventing their enzymatic degradation by hyaluronidase. | Potential to improve the durability and reduce calcification of tissue-based heart valve replacements. | nih.govresearchgate.net |

| Inhibition of RNA Ribozymes | In vitro assays with hammerhead ribozymes and group I introns. | Binds to specific structural motifs in the RNA, inhibiting its catalytic function. | Serves as a model for designing small molecules that target and modulate RNA function. | nih.gov |

| Blockade of Calcium Channels | Neuron models. | Blocks voltage-sensitive Ca2+ channels without affecting the Na+/Ca2+ antiporter. | Provides a tool for studying calcium signaling and ion channel function in neuronal cells. | sigmaaldrich.com |

| Neuromuscular Blockade | Clinical case reports and animal studies. | Interference with acetylcholine (B1216132) release at the neuromuscular junction. | Highlights a significant side-effect profile and provides a chemical tool for studying neurotransmission. | oup.com |

| Antifungal Activity | In vitro assays against Phytophthora, Pythium, and Fusarium species. | Mechanism not fully elucidated but likely involves membrane disruption or other cellular targets. | Suggests a broader spectrum of activity that could be explored for agricultural or therapeutic purposes. | frontiersin.org |

Integration into Advanced High-Throughput Screening Platforms for Molecular Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. nih.govdrugtargetreview.com Neomycin trisulfate hydrate (B1144303) and its derivatives are increasingly being integrated into HTS platforms, not as candidates themselves, but as tools to facilitate the discovery of new molecular entities. thieme-connect.comnih.gov

One major application leverages neomycin's well-characterized interaction with RNA. Assays can be designed where neomycin acts as a competitor ligand. thieme-connect.com In such a setup, a library of compounds is screened for their ability to displace neomycin from its RNA binding site (e.g., the 16S rRNA A-site). thieme-connect.com This competitive binding assay, often utilizing fluorescence or mass spectrometry for detection, allows for the efficient identification of new small molecules that bind to the same RNA target. thieme-connect.com These new molecules could represent novel classes of antibiotics or RNA-modulating agents.

Another innovative use of neomycin in HTS is through its resistance gene, which serves as a selectable marker. nih.gov For example, in the screening for factors that induce pluripotent stem cells (iPSCs), a neomycin resistance gene can be placed under the control of a promoter for a pluripotency marker like Oct4 or Nanog. nih.gov Only the cells that successfully transition to a pluripotent state will activate the promoter, express the resistance gene, and survive in a culture medium containing G418 (an aminoglycoside similar to neomycin), providing a powerful selection method for HTS campaigns. nih.gov Furthermore, neomycin's ability to bind specific aptamers with high affinity can be exploited to develop biosensors for HTS. biorxiv.org Such systems can be designed to produce a detectable signal (e.g., fluorescence) upon a compound interfering with the neomycin-aptamer interaction, creating a versatile platform for discovering molecules that target specific RNA folds.

Computational Modeling and In Silico Analysis of Neomycin-Biomolecule Interactions for Predictive Research

Computational modeling and in silico analyses have become indispensable tools for understanding and predicting the interactions between small molecules and biological macromolecules. mit.edu Due to its well-defined structure and its significant interactions with clinically relevant targets, neomycin has been the subject of extensive computational study. nih.govnih.govacs.org These studies provide insights that are difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations and molecular docking are frequently used to model the binding of neomycin to its RNA targets, such as RNA aptamers and riboswitches. nih.govacs.orgmdpi.com These simulations can reveal the precise binding pose of neomycin within an RNA pocket, identify the key hydrogen bonds and electrostatic interactions responsible for its high-affinity binding, and elucidate the conformational changes that occur in both the ligand and the receptor upon complex formation. nih.govnih.gov For example, computational studies have been used to quantify the relative contributions of electrostatic forces versus hydrogen bonding in the neomycin-RNA interaction. nih.gov

In silico methods are also being used in a predictive capacity. Researchers are designing novel, synthetic riboswitches that respond to neomycin. biorxiv.orgnih.gov Computational tools are used to predict the folding of RNA sequences and to design constructs that adopt different structures in the presence or absence of neomycin, thereby controlling gene expression. biorxiv.orgnih.govresearchgate.net These models can predict how the sequence context of the riboswitch affects its function, allowing for the rational design and optimization of these genetic circuits before they are synthesized and tested in vivo. nih.govresearchgate.net All-atom MD simulations have also been used to explain how specific mutations in a riboswitch, even those distant from the binding site, can alter the binding pathway and affinity for neomycin, providing a dynamic picture of the recognition process. nih.gov This synergy between computational modeling and experimental validation accelerates the development of new molecular tools and deepens our fundamental understanding of molecular recognition. mit.eduacs.org

| Computational Method | Biological System Studied | Research Goal | Key Predictive Insights | References |

|---|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Neomycin binding to a synthetic N1 riboswitch and its mutants. | To understand the two-step binding mechanism (conformational selection and induced fit). | Revealed how mutations alter the binding path and free-energy profile, explaining changes in regulatory activity. | nih.gov |

| In Silico Riboswitch Design | Artificial transcriptional riboswitches based on the N1 neomycin aptamer. | To rationally design and construct functional, neomycin-responsive genetic switches. | Predicted the impact of sequence context on riboswitch function, enabling the rescue of non-functional designs. | biorxiv.orgnih.govresearchgate.net |

| Molecular Docking & Free Energy Calculation | Neomycin-B binding to an RNA aptamer (NEO1A). | To predict the structure of the apo (unbound) state of the aptamer and its binding interaction. | Generated models of the aptamer's unbound conformation and validated them against experimental data, showing how the aptamer structure adapts to bind the ligand. | acs.org |

| Restrained Molecular Dynamics with Simulated Annealing | Neomycin B complexed with a 23mer RNA aptamer. | To determine the 3D structure of the complex and evaluate the thermodynamics of binding. | Identified hydrogen bonding as the principal mechanism for recognition and binding in the RNA major groove. | nih.gov |

| Molecular Docking | Neomycin sulfate (B86663) binding to double-stranded DNA. | To investigate the binding mode and location of neomycin on a DNA molecule. | Indicated that neomycin binds in the minor groove of DNA, preferentially in A-T rich regions. | tandfonline.com |

Q & A

Q. What is the molecular mechanism of action of neomycin trisulfate hydrate in inhibiting bacterial growth?